4-Bromo-2-(Methoxymethyl)thiophene
Overview
Description
4-Bromo-2-(Methoxymethyl)thiophene is an organobromine compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of the thiophene ring. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(Methoxymethyl)thiophene typically involves the bromination of 2-(Methoxymethyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(Methoxymethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) are typical conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-(methoxymethyl)thiophene or 4-thioether-2-(methoxymethyl)thiophene are formed.
Coupling Products: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Oxidation Products: Sulfoxides and sulfones are the major oxidation products.
Reduction Products: Dihydrothiophenes are formed upon reduction.
Scientific Research Applications
4-Bromo-2-(Methoxymethyl)thiophene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of conductive polymers and organic electronic materials.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Agrochemical Research: It is used in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(Methoxymethyl)thiophene in various reactions involves the activation of the bromine atom and the thiophene ring. In substitution reactions, the bromine atom is displaced by a nucleophile, while in coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid . The methoxymethyl group can also participate in reactions, providing additional sites for functionalization.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with a methyl group at the 3-position instead of a methoxymethyl group.
4-Bromo-2-methylthiophene: Similar in structure but with a methyl group at the 2-position instead of a methoxymethyl group.
2-Bromo-5-methoxymethylthiophene: Similar in structure but with the bromine and methoxymethyl groups at different positions.
Uniqueness
4-Bromo-2-(Methoxymethyl)thiophene is unique due to the presence of both a bromine atom and a methoxymethyl group on the thiophene ring. This combination provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications. The methoxymethyl group offers additional functionalization possibilities, making it valuable in the synthesis of complex organic molecules.
Biological Activity
4-Bromo-2-(Methoxymethyl)thiophene (CAS No. 141832-35-1) is an organosulfur compound characterized by its unique thiophene ring structure, which includes a bromine atom and a methoxymethyl substituent. This compound has garnered attention for its potential biological activities, making it a candidate for further research in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₇BrOS
- Molecular Weight : 207.09 g/mol
- Structure : The compound features a five-membered aromatic ring containing sulfur, which contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, studies on related thiophene compounds suggest several potential biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
A study focusing on thiophene derivatives indicated that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | TBD | TBD |
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 15 ± 2 at 50 mg | TBD |
Note: Specific values for this compound are currently under investigation.
Anticancer Activity
Preliminary studies suggest that thiophene derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the proliferation of HeLa cancer cells while demonstrating lower toxicity towards non-cancerous cell lines.
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : Thiophenes can act as enzyme inhibitors by binding to active sites, thereby modulating various biochemical pathways.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A recent investigation into various thiophene derivatives highlighted their effectiveness against ESBL-producing E. coli. Compounds were tested using agar well diffusion methods to measure zones of inhibition and MIC values. The findings suggested that structural modifications significantly influence antibacterial potency .
- Cytotoxicity Assessment : Research on similar thiophene compounds indicated that they could induce apoptosis in cancer cells through caspase activation. This suggests that this compound could potentially be developed as a lead compound for anticancer drug development .
Future Directions
The promising biological activities associated with this compound warrant further investigation. Future research should focus on:
- In vitro and In vivo Studies : Detailed studies to evaluate the pharmacokinetics and dynamics of the compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
Properties
IUPAC Name |
4-bromo-2-(methoxymethyl)thiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVKNAMURILRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.